molecular formula C9H6F3IO B2446851 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone CAS No. 1393557-53-3

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2446851
CAS No.: 1393557-53-3
M. Wt: 314.046
InChI Key: KHZYBONPCLMAAF-UHFFFAOYSA-N
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Description

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H6F3IO It is characterized by the presence of an iodo group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety

Properties

IUPAC Name

1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO/c1-5(14)6-2-7(9(10,11)12)4-8(13)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZYBONPCLMAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the iodination of 3-(trifluoromethyl)acetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodo group at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl ethanones with various functional groups replacing the iodo group.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The iodo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both an iodo group and a trifluoromethyl group on the phenyl ring, along with an ethanone moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Biological Activity

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of iodine and trifluoromethyl groups, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H6F3I O
  • Molecular Weight : 305.04 g/mol

This compound features a phenyl ring substituted with an iodine atom and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, which can contribute to increased biological potency.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups can exhibit significant antimicrobial activity. For instance, analogues of this compound have been tested against various bacterial strains, revealing varying degrees of efficacy.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.125 μg/mL
Similar Trifluoromethyl CompoundsE. coli6.25 μg/mL

These findings suggest that the compound may possess significant potential as an antimicrobial agent.

Anti-inflammatory Properties

The anti-inflammatory effects of halogenated phenyl compounds have been documented in several studies. For example, related compounds have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

In a relevant study, compounds structurally similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, indicating promising anti-inflammatory activity.

Case Studies and Research Findings

  • Study on Trifluoromethyl Phenyl Derivatives : A comprehensive screening of various trifluoromethyl-substituted phenyl derivatives revealed that those with iodine substitutions exhibited enhanced cytotoxicity against cancer cell lines such as HeLa and A549. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
  • Iodinated Compounds in Drug Development : Research has highlighted the role of iodinated compounds in developing novel therapeutics for conditions like cancer and bacterial infections. The unique electronic properties imparted by iodine enhance the interaction with biological targets.
  • In Vivo Studies : Preliminary in vivo studies using animal models indicated that this compound could reduce inflammation markers significantly when administered in appropriate dosages.

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors related to pain and inflammation, thereby exerting analgesic effects.

Q & A

Basic: What are the established synthetic routes for 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone?

Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the trifluoromethyl group and (2) iodination. A common approach is Friedel-Crafts acylation using a benzoyl chloride derivative and a Lewis acid catalyst (e.g., AlCl₃) to form the ethanone core. Subsequent iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . For example:

  • Step 1: React 3-(trifluoromethyl)phenyl acetate with acetyl chloride in the presence of AlCl₃ to form 1-[3-(trifluoromethyl)phenyl]ethanone.
  • Step 2: Introduce iodine at the 5-position using ICl in acetic acid at 50–60°C .

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